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Compound of Interest

Compound Name:
3-(2-Ethoxyphenoxy)propan-1-

amine

CAS No.: 116735-66-1

Cat. No.: B049530

Get Quote

An In-depth Technical Guide to 3-(2-Ethoxyphenoxy)propan-1-amine: Structure, Synthesis,

and Applications

Executive Summary
3-(2-Ethoxyphenoxy)propan-1-amine is a substituted aromatic amine that holds significant

interest as a versatile chemical intermediate and building block in the fields of medicinal

chemistry and materials science. Its unique structure, featuring an ethoxyphenoxy group linked

to a propyl-amine chain, makes it a key precursor for the synthesis of various high-value

molecules, most notably as a structural analog and potential intermediate for pharmacologically

active compounds such as Viloxazine. This guide provides a comprehensive technical overview

of its molecular structure, physicochemical properties, detailed synthetic routes, and analytical

characterization methods. Furthermore, it explores its critical applications in drug discovery,

drawing parallels to established central nervous system (CNS) active agents, and outlines

essential safety and handling protocols. This document is intended for researchers, chemists,

and professionals in drug development seeking to leverage the synthetic potential of this

important molecule.
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Molecular Structure and Physicochemical
Properties
3-(2-Ethoxyphenoxy)propan-1-amine is characterized by a benzene ring substituted with an

ethoxy group at position 2, and a 3-aminopropoxy chain at position 1. This arrangement of an

aromatic ether and a primary aliphatic amine imparts a specific set of chemical properties that

are valuable for further chemical modifications.

2D Chemical Structure:

Caption: 2D structure of 3-(2-Ethoxyphenoxy)propan-1-amine.

Physicochemical Data
Specific experimental data for 3-(2-Ethoxyphenoxy)propan-1-amine is not extensively

published. The following table summarizes its core properties, supplemented with data from its

structural isomer, 3-(3-Ethoxyphenoxy)propan-1-amine, for reference.[1]
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Property Value / Predicted Value Source / Notes

Molecular Formula C₁₁H₁₇NO₂ -

Molecular Weight 195.26 g/mol -

Appearance
Colorless to light yellow liquid

(Predicted)

Based on similar

compounds[2]

Purity ≥98% Commercially available[1]

Boiling Point ~240 °C (Predicted) Based on related structures[3]

Storage Temperature 2-8°C, Sealed in dry conditions Recommended for stability[1]

Topological Polar Surface Area

(TPSA)
44.48 Å² Calculated[1]

logP 1.81 Calculated[1]

Hydrogen Bond Acceptors 3 Calculated[1]

Hydrogen Bond Donors 1 Calculated[1]

Rotatable Bonds 6 Calculated[1]

Synthesis and Manufacturing
The synthesis of 3-(2-Ethoxyphenoxy)propan-1-amine is typically achieved through a multi-

step process starting from 2-ethoxyphenol. A common and efficient laboratory-scale approach

involves a Williamson ether synthesis followed by the reduction of a nitrile group. This method

provides a high yield of the desired primary amine.

Proposed Synthetic Pathway
The synthesis can be logically divided into two primary stages:

Stage 1: Ether Formation (Nitrile Alkylation). 2-Ethoxyphenol is deprotonated with a suitable

base (e.g., potassium carbonate) to form the corresponding phenoxide. This nucleophile

then reacts with a 3-halopropanenitrile (e.g., 3-chloropropanenitrile) to form the ether

linkage, yielding 3-(2-ethoxyphenoxy)propanenitrile.
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Stage 2: Nitrile Reduction. The intermediate nitrile is then reduced to the primary amine. This

can be accomplished using various reducing agents, such as Lithium Aluminum Hydride

(LiAlH₄) in an ethereal solvent or through catalytic hydrogenation (e.g., H₂ gas with a Raney

Nickel or Palladium catalyst).

2-Ethoxyphenol

Reaction Vessel
(Heated)

3-Chloropropanenitrile K₂CO₃, Acetone

Williamson Ether
Synthesis

3-(2-Ethoxyphenoxy)propanenitrile

Reduction Reactor

LiAlH₄ or H₂/Raney Ni

Nitrile Reduction

3-(2-Ethoxyphenoxy)propan-1-amine

Click to download full resolution via product page

Caption: Proposed two-stage synthesis workflow for 3-(2-Ethoxyphenoxy)propan-1-amine.

Detailed Experimental Protocol
Stage 1: Synthesis of 3-(2-Ethoxyphenoxy)propanenitrile
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To a stirred solution of 2-ethoxyphenol (1.0 eq) in dry acetone, add anhydrous potassium

carbonate (K₂CO₃, 1.5 eq) and a catalytic amount of potassium iodide (KI, 0.1 eq).

Heat the mixture to reflux (approximately 60°C) for 1 hour to ensure complete formation of

the phenoxide.

Add 3-chloropropanenitrile (1.1 eq) dropwise to the reaction mixture.

Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

Evaporate the solvent under reduced pressure. The resulting crude residue can be purified

by column chromatography on silica gel to yield the pure nitrile intermediate.

Stage 2: Synthesis of 3-(2-Ethoxyphenoxy)propan-1-amine (LiAlH₄ Reduction)

In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen),

prepare a suspension of Lithium Aluminum Hydride (LiAlH₄, 1.5-2.0 eq) in anhydrous diethyl

ether or tetrahydrofuran (THF).

Cool the suspension to 0°C in an ice bath.

Dissolve the 3-(2-ethoxyphenoxy)propanenitrile (1.0 eq) from Stage 1 in anhydrous THF and

add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-16 hours.

Carefully quench the reaction by sequential, dropwise addition of water, followed by 15%

aqueous sodium hydroxide, and then more water (Fieser workup).

Filter the resulting aluminum salts and wash the filter cake thoroughly with ether or THF.

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under vacuum to obtain the crude 3-(2-Ethoxyphenoxy)propan-1-amine.
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Purify the product via vacuum distillation or column chromatography to achieve high purity.

Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized

compound. Standard spectroscopic techniques are employed for this purpose.

Predicted Spectroscopic Data
¹H NMR Spectroscopy:

Aromatic Protons: Multiplets in the range of δ 6.8-7.2 ppm (4H).

Ethoxy Group (O-CH₂-CH₃): A quartet around δ 4.0-4.1 ppm (2H) and a triplet around δ

1.4-1.5 ppm (3H).

Propoxy Chain (O-CH₂-CH₂-CH₂-N): Triplets at approximately δ 4.1 ppm (O-CH₂), δ 2.9

ppm (CH₂-N), and a multiplet around δ 2.0 ppm (-CH₂-).

Amine Group (NH₂): A broad singlet, typically between δ 1.5-3.0 ppm (2H), which is

exchangeable with D₂O.[4]

¹³C NMR Spectroscopy:

Aromatic Carbons: Signals between δ 110-160 ppm.

Aliphatic Carbons: Signals for the ethoxy and propylamine carbons would appear in the

upfield region (δ 15-70 ppm).

Infrared (IR) Spectroscopy:

N-H Stretch: Two characteristic sharp bands for a primary amine in the 3300-3450 cm⁻¹

region.[4][5]

C-H Stretch (Aromatic & Aliphatic): Bands in the 2850-3100 cm⁻¹ range.

N-H Bend: A bending vibration around 1580-1650 cm⁻¹.[5][6]

C-O Stretch (Aromatic Ether): A strong, characteristic absorption around 1220-1260 cm⁻¹.
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Chromatographic Purity Assessment
Protocol: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Column: C18, 4.6 x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-

equilibrate.

Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm and 280 nm.

Injection Volume: 10 µL.

This method allows for the effective separation of the product from starting materials and

potential byproducts, enabling accurate purity determination.

Applications in Drug Discovery and Development
The primary interest in 3-(2-Ethoxyphenoxy)propan-1-amine stems from its utility as a key

building block in medicinal chemistry, particularly for synthesizing compounds targeting the

central nervous system.

Intermediate for Viloxazine and Analogs
Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI) used for the treatment of

depression and ADHD.[7][8] Its core structure is a 2-[(2-ethoxyphenoxy)methyl]morpholine. 3-
(2-Ethoxyphenoxy)propan-1-amine serves as a close structural precursor or a key

intermediate for synthesizing Viloxazine analogs. The (2-ethoxyphenoxy)propyl moiety is a

critical pharmacophore that can be elaborated into various heterocyclic systems, including the

morpholine ring of Viloxazine.

Caption: Structural relationship between the building block and the API Viloxazine.
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The synthesis of Viloxazine itself involves reacting 2-ethoxyphenol with epichlorohydrin,

followed by reaction with 2-aminoethanol to form the morpholine ring.[8] Researchers can use

3-(2-Ethoxyphenoxy)propan-1-amine to create novel analogs by reacting the primary amine

with different dielectrophiles to form a variety of heterocyclic scaffolds, enabling the exploration

of structure-activity relationships (SAR) for new CNS agents.

Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 3-(2-Ethoxyphenoxy)propan-1-
amine is not widely available, data from related aromatic amines and ethers provide essential

guidance for safe handling.

General Hazards: This compound is expected to be harmful if swallowed and may cause

skin and serious eye irritation.[9][10][11] Inhalation of vapors may lead to respiratory tract

irritation.[11]

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[11][12]

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective

clothing to prevent skin contact.[10]

Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood.

If inhalation risk is high, use a NIOSH-approved respirator.[12]

Handling and Storage:

Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][13]

Avoid contact with skin, eyes, and clothing.[12]

Wash hands thoroughly after handling.[10]

First Aid Measures:

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek

medical attention.[10]
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Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[10]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[11]

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[10]

Conclusion
3-(2-Ethoxyphenoxy)propan-1-amine is a molecule of significant synthetic value, particularly

within the pharmaceutical industry. Its structure provides a versatile platform for the

development of novel compounds, especially those targeting the central nervous system. The

synthetic pathways are well-established, relying on fundamental organic chemistry principles,

and the compound can be reliably characterized using standard analytical techniques. As

research into new neurological drugs continues, the importance of such well-defined molecular

building blocks will undoubtedly grow, making a thorough understanding of their properties,

synthesis, and handling paramount for innovation in drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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